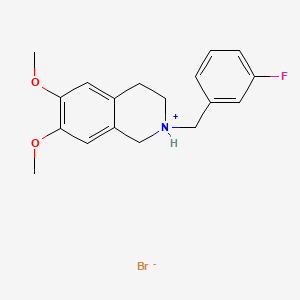
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and an imidazolium core, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Chlorination: The imidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Substitution Reaction: The chlorinated imidazole is reacted with 3,4-dichlorophenyl isopropyl ketone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Applications De Recherche Scientifique
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(3,4-dichlorophenyl)-1-propene
- 2-Chloro-3-(3,4-dichlorophenyl)propanenitrile
Uniqueness
Compared to similar compounds, 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride has a unique imidazolium core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
29510-76-7 |
|---|---|
Formule moléculaire |
C13H14Cl4N2 |
Poids moléculaire |
340.1 g/mol |
Nom IUPAC |
2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H14Cl3N2.ClH/c1-8(2)17-7-9(3)18(13(17)16)10-4-5-11(14)12(15)6-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KNWLGMKJURLZTQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C[N+](=C(N1C2=CC(=C(C=C2)Cl)Cl)Cl)C(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


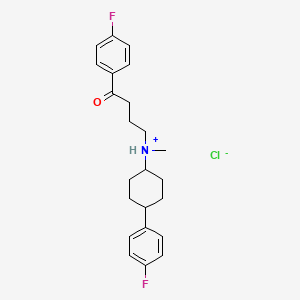
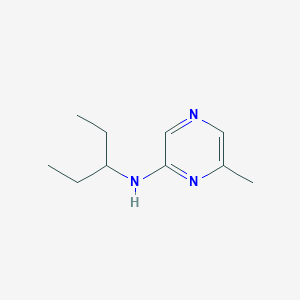
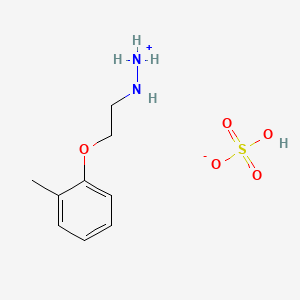
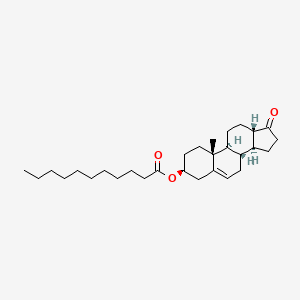

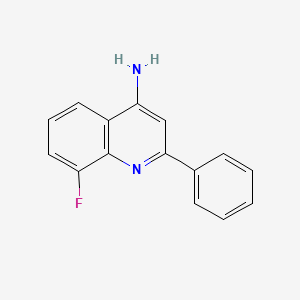
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
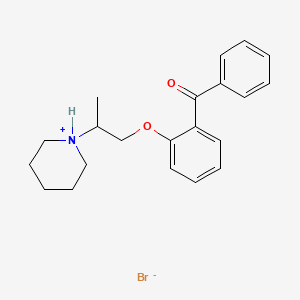
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)


